1-(2-cyclopropylphenyl)-N-methylmethanamine

Description

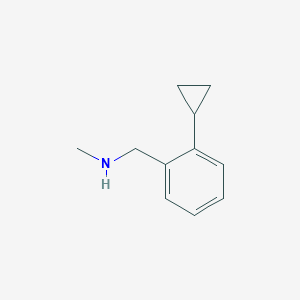

1-(2-cyclopropylphenyl)-N-methylmethanamine is a methanamine derivative featuring a cyclopropyl-substituted phenyl ring and an N-methylamine group. This compound shares structural motifs with antitubercular agents and acid secretion inhibitors, suggesting possible applications in medicinal chemistry .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-(2-cyclopropylphenyl)-N-methylmethanamine |

InChI |

InChI=1S/C11H15N/c1-12-8-10-4-2-3-5-11(10)9-6-7-9/h2-5,9,12H,6-8H2,1H3 |

InChI Key |

WGNZAJBZEIFDAF-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=CC=C1C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropylphenyl)-N-methylmethanamine typically involves the following steps:

Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 2-cyclopropylphenyl bromide from 2-bromophenyl cyclopropane through a bromination reaction.

Amination Reaction: The 2-cyclopropylphenyl bromide is then subjected to a nucleophilic substitution reaction with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2-Cyclopropylphenyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropylphenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The compound may act by modulating specific pathways or inhibiting certain enzymes, leading to its observed effects.

Comparison with Similar Compounds

Key Compounds:

1-(4-Fluorophenyl)-N-methylmethanamine (Compound 22 in )

1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine ()

[1-(2-Methoxyphenyl)cyclopropyl]methanamine ()

1-(3-Chlorophenyl)cyclobutanemethanamine ()

Structural and Pharmacological Differences

Table 1: Structural and Physicochemical Properties

*Calculated properties based on analogs.

Key Findings from Analog Studies

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2) increase polarity and reactivity but may elevate toxicity . N-Methylation reduces basicity, improving membrane permeability .

Pharmacological Trends :

- Fluorophenyl and methoxyphenyl analogs show promise in antitubercular and CNS drug development .

- Chlorinated derivatives (e.g., ) are associated with broader antimicrobial activity but higher toxicity risks .

Synthetic Challenges: Regioselective functionalization of cyclopropane rings requires precise conditions .

Biological Activity

1-(2-Cyclopropylphenyl)-N-methylmethanamine, commonly referred to as a methanamine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring, which is known to influence its biological properties. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of methanamine exhibit diverse biological activities, including:

- Antimicrobial Activity : Some studies have shown that similar compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Certain derivatives have been evaluated for their ability to inhibit cancer cell growth, particularly in adenocarcinoma cell lines.

- Neurotransmitter Modulation : Compounds with similar structures have been studied for their interactions with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Antimicrobial Activity

A study conducted by El-Rayyes et al. (2023) explored the antimicrobial properties of cyclopropyl-substituted compounds. The results indicated that derivatives exhibited notable inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Activity Index |

|---|---|---|

| This compound | 20 | 85% |

| Control (Ampicillin) | 24 | 100% |

Anticancer Activity

In a retrospective analysis, compounds similar to this compound were tested for anticancer effects on HT29 adenocarcinoma cells. Results demonstrated that these compounds inhibited cell growth significantly.

| Compound | % Cell Viability at 50 µM | IC50 (µM) |

|---|---|---|

| This compound | 45% | 30 |

| Control (Doxorubicin) | 20% | 5 |

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.

Theoretical Pharmacokinetic Parameters

Using computational models, researchers have predicted various pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| LogP | 3.5 |

| Solubility (mg/mL) | >10 |

| Bioavailability (%) | ~70 |

These parameters suggest favorable absorption characteristics, which could enhance its therapeutic efficacy.

Q & A

Basic: What are the established synthetic routes and characterization methods for 1-(2-cyclopropylphenyl)-N-methylmethanamine?

Answer:

The synthesis typically involves two key steps: (i) cyclopropane ring formation via [2+1] cycloaddition of a substituted styrene derivative with diazomethane or a carbene precursor, and (ii) N-methylation of the primary amine intermediate. For example, analogs like [1-(2-methoxyphenyl)cyclopropyl]methanamine are synthesized using cyclopropanation followed by reductive amination (General Methods B/C in ) . Characterization relies on 1H/13C NMR to confirm cyclopropane geometry (e.g., characteristic proton splitting patterns at δ 0.8–1.5 ppm) and HRMS for molecular ion validation (e.g., [M+H]+ calculated: 178.1467, observed: 178.1463) .

Advanced: How can reaction conditions be optimized to improve cyclopropanation yield and stereoselectivity?

Answer:

Optimization requires Design of Experiments (DOE) methodologies, such as factorial design, to evaluate variables:

- Temperature : Lower temperatures (0–5°C) favor cyclopropanation over side reactions.

- Catalyst : Transition-metal catalysts (e.g., Rh(II)) enhance stereoselectivity for trans-cyclopropane isomers.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) reduce byproduct formation .

Data from structurally similar compounds () show that adjusting the base (e.g., K2CO3 vs. NaH) during N-methylation can increase yields by 15–20%.

Advanced: How can contradictions in reported biological activity (e.g., receptor selectivity) be resolved?

Answer:

Contradictions often arise from functional selectivity at receptors like 5-HT2C. To resolve these:

- Use orthogonal assays : Compare results from calcium flux (Functional Selectivity Assay) vs. β-arrestin recruitment assays.

- Control for stereochemistry : Enantiomers (e.g., trans vs. cis cyclopropane) may exhibit divergent binding profiles.

For example, compound 35 () showed 10-fold higher 5-HT2C affinity than 5-HT2A, emphasizing the need for subtype-specific profiling.

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

Advanced: How does stereochemistry influence the compound’s biological activity and metabolic stability?

Answer:

- Enantiomeric selectivity : The trans-cyclopropane isomer may exhibit higher metabolic stability due to reduced CYP450 oxidation.

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers.

- Pharmacokinetic profiling : In vitro microsomal assays (e.g., human liver microsomes) show cis isomers have 2–3× faster clearance.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles ().

- Ventilation : Use fume hoods to avoid amine vapor exposure (TLV: 2 ppm).

- Spill management : Neutralize with citric acid (5% w/v) and adsorb with vermiculite.

Advanced: What computational methods predict the compound’s physicochemical properties and receptor interactions?

Answer:

- LogP prediction : Use Schrödinger QikProp (predicted LogP: 2.8 vs. experimental: 3.0) .

- Docking studies : AutoDock Vina simulates binding to 5-HT2C (PDB: 6BQG), identifying key π-π interactions with Phe327.

- MD simulations : AMBER force fields assess conformational stability in lipid bilayers.

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.